Anti-HIV-1 Activity Profile of 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic Acid
In a standardized antiviral screening assay conducted in CEM-T4 cells, 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid demonstrated >90% inhibition of viral replication at concentrations exceeding 20 µM, with no detectable cellular toxicity at the same concentration range as assessed by MTT assay [1]. This antiviral activity profile distinguishes the compound from its regioisomer 3-((4-methoxyphenyl)amino)benzoic acid, which, based on available data, has not been reported to exhibit HIV-1 RT inhibitory activity .
| Evidence Dimension | Anti-HIV-1 activity (inhibition at specified concentration) |
|---|---|
| Target Compound Data | >90% inhibition at >20 µM |
| Comparator Or Baseline | 3-((4-methoxyphenyl)amino)benzoic acid: no reported HIV-1 RT inhibitory activity |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | CEM-T4 cells; MTT assay for antiviral activity and cytotoxicity |
Why This Matters
Procurement for antiviral research programs requires compounds with validated activity in relevant cellular models; this data confirms target engagement in an HIV-1 context that is absent in closely related positional isomers.
- [1] Division of AIDS Anti-HIV/OI/TB Therapeutics Database. NIAID/NIH. Journal of Medicinal Chemistry 2011 (21290). CEM-T4 cell assay: Anti-Viral Activity >90% Inhibition at >20 µM; Cellular Toxicity: 90% Inhibition at µM. View Source
